N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked via a thioether bridge to an acetamide group substituted with a 3-chloro-4-methoxyphenyl moiety. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring may influence its electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-19-8-7-15(11-16(19)22)24-20(27)13-29-21-18-12-17(14-5-3-2-4-6-14)25-26(18)10-9-23-21/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWDRGCXZVZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety. Its molecular formula is C18H17ClN4O2S, with a molecular weight of 374.87 g/mol. The presence of sulfur in the thioacetamide group is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit notable anticancer activity. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit protein kinases involved in cancer progression, suggesting that this compound may have similar effects .
The anticancer activity is primarily attributed to the inhibition of specific signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical for cell proliferation and survival in various cancer types. The compound's ability to modulate these pathways may lead to induced apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The thioacetamide group is known for enhancing the bioactivity of compounds against various bacterial strains. However, further studies are required to quantify this effect and elucidate the underlying mechanisms.
Study 1: In Vitro Anticancer Activity
A recent study evaluated the efficacy of this compound against human cancer cell lines. The results showed significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. The compound was found to induce apoptosis through caspase activation and PARP cleavage .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the methoxy and chloro groups significantly affect biological activity. Substituting different halogens or alkyl groups on the phenyl ring altered potency and selectivity towards different cancer cell lines . This suggests that further optimization could lead to more effective analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2S |
| Molecular Weight | 374.87 g/mol |
| Anticancer IC50 (Breast) | 5 µM |
| Anticancer IC50 (Lung) | 7 µM |
| Antimicrobial Activity | Preliminary evidence available |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can be contextualized by comparing it to analogs with modifications in the pyrazolo ring, acetamide substituents, or aryl groups. Below is a detailed analysis of key analogs:
Substituent Variations on the Aryl Group
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () Structural Differences: Replaces the methoxy group (OCH₃) with a methyl (CH₃) group at the 4-position of the phenyl ring. The pyrazolo[1,5-a]pyrazine core is substituted with a pyrimidine ring. The pyrimidine substitution may alter π-π stacking interactions in biological systems .
N-(4-Ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (G420-0037) ()
- Structural Differences : Features an ethoxy (OCH₂CH₃) group at the 4-position instead of methoxy (OCH₃).
- Implications : The longer alkyl chain in ethoxy increases hydrophobicity, which could affect solubility and metabolic stability .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide () Structural Differences: Substitutes the 3-chloro-4-methoxyphenyl group with a 3-(methylthio)phenyl moiety and introduces a 4-chlorophenyl on the pyrazolo ring. The 4-chlorophenyl may increase steric bulk, affecting target selectivity .
Core Heterocycle Modifications
N-(2H-1,3-Benzodioxol-5-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (G420-0046) ()
- Structural Differences : Replaces the 3-chloro-4-methoxyphenyl group with a benzodioxol (1,3-benzodioxole) ring.
- Implications : The benzodioxol group introduces rigidity and additional oxygen atoms, which may improve hydrogen-bonding interactions with targets like enzymes or receptors .
Triazino[5,6-b]indole-based Acetamides () Structural Differences: Compounds such as 23–27 replace the pyrazolo[1,5-a]pyrazine core with triazino[5,6-b]indole. Implications: The larger indole-derived core may enhance DNA intercalation or topoisomerase inhibition, as seen in related anticancer agents .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
- Lipophilicity : Methoxy and ethoxy groups reduce LogP compared to methylthio or chloro substituents.
- Solubility : Polar groups (e.g., benzodioxol) improve aqueous solubility, whereas hydrophobic substituents (e.g., methyl) reduce it.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
